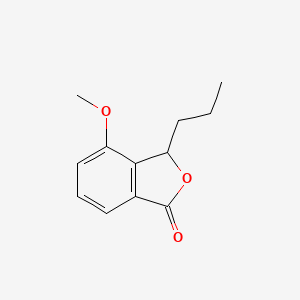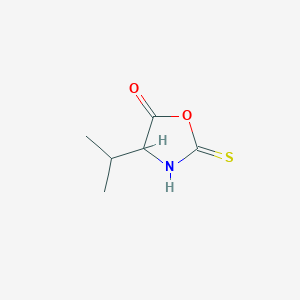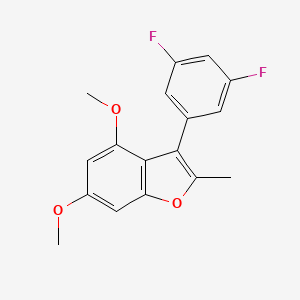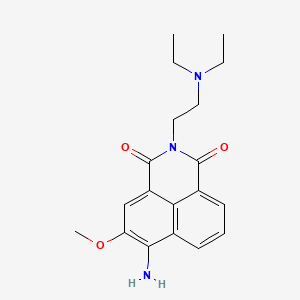
6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl side chain, and a methoxy group attached to a benzoisoquinoline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is to use a benzoisoquinoline derivative as the starting material, which undergoes a series of reactions including nitration, reduction, and alkylation to introduce the amino and diethylaminoethyl groups. The methoxy group is usually introduced through a methylation reaction using a suitable methylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are carefully designed to ensure the safety and reproducibility of the synthesis on a larger scale.
化学反応の分析
Types of Reactions
6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoisoquinoline compounds.
科学的研究の応用
6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: A compound with a similar amino group and potential biological activities.
4-Amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamide: Another compound with an amino group and a complex structure.
Uniqueness
6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione is unique due to its specific combination of functional groups and its benzoisoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
81197-88-8 |
|---|---|
分子式 |
C19H23N3O3 |
分子量 |
341.4 g/mol |
IUPAC名 |
6-amino-2-[2-(diethylamino)ethyl]-5-methoxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H23N3O3/c1-4-21(5-2)9-10-22-18(23)13-8-6-7-12-16(13)14(19(22)24)11-15(25-3)17(12)20/h6-8,11H,4-5,9-10,20H2,1-3H3 |
InChIキー |
NUQVNLWLYAMSNP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC3=C2C(=CC(=C3N)OC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


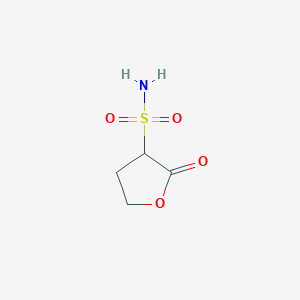


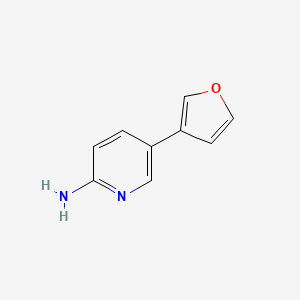

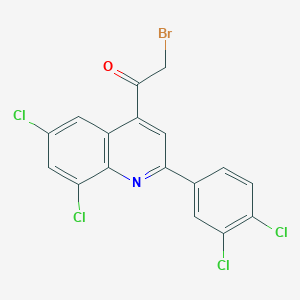
![5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)

![2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12884439.png)

